molecular formula C20H19BrN2O4 B11131749 N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B11131749
M. Wt: 431.3 g/mol
InChI Key: UQDNFGPMASVNBH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted anilines and ketones under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
  • N-(4-fluorophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets compared to its chloro- or fluoro-substituted analogs.

Properties

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C20H19BrN2O4/c1-26-17-9-13-7-8-23(20(25)11-14(13)10-18(17)27-2)12-19(24)22-16-5-3-15(21)4-6-16/h3-10H,11-12H2,1-2H3,(H,22,24)

InChI Key

UQDNFGPMASVNBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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